molecular formula C9H9N3O B12822583 (2-Aminoquinazolin-6-yl)methanol

(2-Aminoquinazolin-6-yl)methanol

Cat. No.: B12822583
M. Wt: 175.19 g/mol
InChI Key: HAPQZPCXPLSQHS-UHFFFAOYSA-N
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Description

(2-Aminoquinazolin-6-yl)methanol is a quinazoline derivative characterized by an amino group at the 2-position and a hydroxymethyl group at the 6-position of the heterocyclic core. Quinazolines are nitrogen-containing bicyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer scaffolds . The methanol substituent at the 6-position enhances solubility and provides a handle for further functionalization, making this compound a versatile intermediate in drug discovery.

Synthesis of (2-Aminoquinazolin-6-yl)methanol and related derivatives can be achieved via one-pot tandem reactions involving (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (CAN), as demonstrated in multicomponent cyclization protocols . This method offers moderate to excellent yields (50–95%) and tolerates diverse functional groups, including halides, nitro, and hydroxyl substituents, underscoring its synthetic utility.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(2-aminoquinazolin-6-yl)methanol

InChI

InChI=1S/C9H9N3O/c10-9-11-4-7-3-6(5-13)1-2-8(7)12-9/h1-4,13H,5H2,(H2,10,11,12)

InChI Key

HAPQZPCXPLSQHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoquinazolin-6-yl)methanol typically involves the reaction of 2-aminobenzamide with formaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring system with a hydroxymethyl group at the 6-position. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (2-Aminoquinazolin-6-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoquinazolin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Aminoquinazolin-6-carboxylic acid.

    Reduction: 2-Aminoquinazolin-6-ylmethanamine.

    Substitution: 2-Substituted aminoquinazolines.

Scientific Research Applications

(2-Aminoquinazolin-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoquinazolin-6-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Quinazoline derivatives exhibit dual nitrogen atoms in their bicyclic structure, whereas benzothiazoles (e.g., ) and thiazoles (e.g., ) incorporate sulfur, altering electronic properties and binding affinity in biological systems.
  • Synthetic Efficiency: The one-pot synthesis of (2-Aminoquinazolin-6-yl)methanol contrasts with the multi-step protocols required for triazine derivatives (e.g., 9e ), which involve sequential substitutions and reductions.
  • Functional Group Tolerance: CAN-mediated cyclization for quinazolines accommodates nitro and halogen groups, whereas thiazole-pyrimidine hybrids require milder conditions to preserve hydroxyl and amino groups.

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS ([M+H]⁺)
(2-Aminoquinazolin-6-yl)methanol Not reported Expected: 6-CH₂OH ~4.5–5.0 Calculated: C₉H₁₀N₃O
5-((2-Aminothiazol-5-yl)phenyl)carbamate (4f [6]) 206–208 1H: 2.30 (s, 3H, CH₃), 6.85 (s, 1H, NH₂) 431.1024
(2-Methylbenzothiazole-6-methanol) Not reported Benzothiazole CH₃ ~2.6 179.24 (C₉H₉NOS)

Key Observations :

  • Melting Points : Thiazole-pyrimidine hybrids (e.g., 4f ) exhibit higher melting points (~206–208°C) compared to quinazolines, likely due to stronger intermolecular hydrogen bonding from the pyrimidine-dione core.
  • Spectroscopic Signatures: The 6-CH₂OH group in (2-Aminoquinazolin-6-yl)methanol is expected to show characteristic NMR signals at δ 4.5–5.0 ppm, similar to benzothiazole methanols (δ ~4.7 ).

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